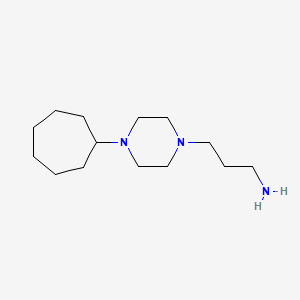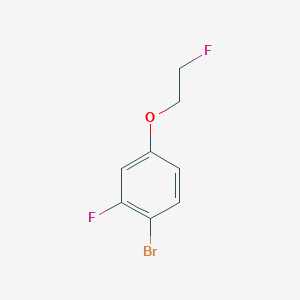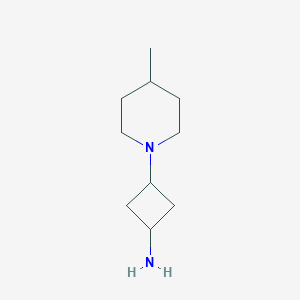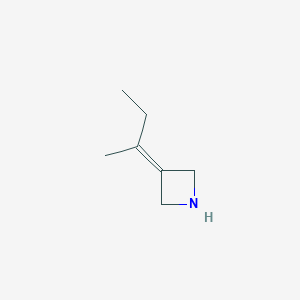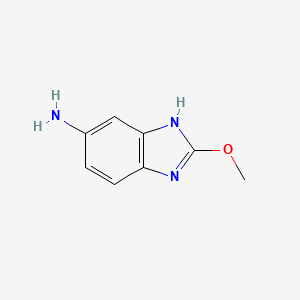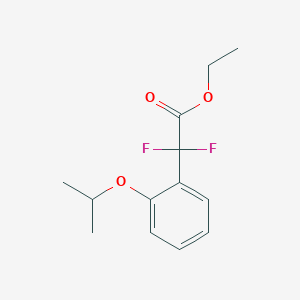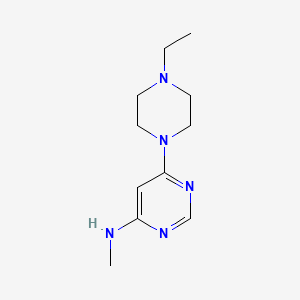
6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine
Descripción general
Descripción
The compound “6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
- Structure-Activity Studies : A series of 2-aminopyrimidines, including derivatives similar to 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine, were synthesized and evaluated as ligands for the histamine H4 receptor (H4R). These compounds showed potential in vitro activity and were active as anti-inflammatory agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antibacterial and Antifungal Activity
- Synthesis and Evaluation : Substituted derivatives of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide, structurally related to the specified compound, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi, comparable to standard drugs (Vijaya Laxmi et al., 2019).
Anticancer Activities
- Mannich Bases and Prostate Cancer : Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, which is structurally analogous to the specified compound, were synthesized and tested for their anticancer activities against prostate cancer cell lines. The results revealed moderate cytotoxic activity against the cancer cells tested (Demirci & Demirbas, 2019).
Anti-Tubercular Activity
- Synthesis and Docking Studies : A series of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs were synthesized and evaluated for their anti-tubercular properties. In silico and in vitro studies identified active agents against Mycobacterium tuberculosis, with the synthesized compounds showing acceptable drug-like properties suitable for further development (Vavaiya et al., 2022).
Drug Design and Development
- Drug-Likeness of 2-Aminopyrimidines : A study on a small series of 2-aminopyrimidine derivatives, including compounds similar to the specified chemical, explored their binding affinity to histamine H3 and H4 receptors. The research also involved metric analyses for predicting drug-likeness properties, aiding in the development of potential ligands (Sadek et al., 2014).
Synthesis and Characterization in Chemistry
- Synthesis of Derivatives : The synthesis and characterization of derivatives like 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization were studied. These compounds, related to the specified chemical, have potential applications in chemical synthesis and analysis (Erkin et al., 2015).
Hypoglycemic Agents
- N-(Pyrimidin-4-yl)thiazol-2-Amine Derivatives : Novel derivatives synthesized in this study showed potential as dual-acting hypoglycemic agents, activating both glucokinase and PPARγ. This research points to the utility of pyrimidine derivatives in the development of hypoglycemic medications (Song et al., 2011).
Direcciones Futuras
The future directions for research on “6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine” and related compounds could include further exploration of their synthesis, characterization, and biological activity. This could lead to the development of new therapeutic agents for the treatment of diseases mediated by protein kinases .
Mecanismo De Acción
Piperazine derivatives
Piperazine is a common moiety in many pharmaceutical drugs and has a wide range of biological and pharmaceutical activity . It is found in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Pyrimidine derivatives
Pyrimidine is another common moiety in many pharmaceutical drugs. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Análisis Bioquímico
Biochemical Properties
6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as FGFRs are involved in various cellular processes, including cell growth, differentiation, and survival. The binding of this compound to FGFRs can modulate their activity, leading to changes in downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting FGFRs, leading to cell cycle arrest and apoptosis . Additionally, this compound can alter gene expression patterns, impacting various cellular functions and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly FGFRs. By binding to the ATP-binding site of FGFRs, this compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts key signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival. Furthermore, this compound can induce changes in gene expression, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific subcellular compartments, enhancing its biological effects.
Propiedades
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12-2)13-9-14-11/h8-9H,3-7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCBIDANMUDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol](/img/structure/B1470560.png)
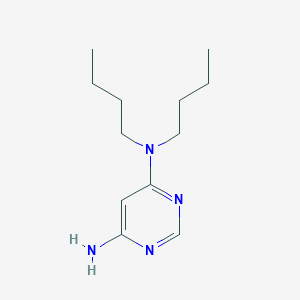

![4-Chloro-2-methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1470564.png)
